(+/-)-11-Nor-9-carboxy-delta9-thc-D9
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Delta9-tetrahydrocannabinol (delta9-THC) is metabolized primarily in the liver to yield active and inactive oxygenated products, including 11-nor-9-carboxy-delta9-THC. The metabolization involves the CYP2C enzyme and has implications for interactions with other drugs like phenytoin (Bland et al., 2005).
In chronic cannabis users, the extended urinary excretion of THC and its metabolites, including 11-nor-9-carboxy-delta9-THC, can occur for an extended period, challenging their use as biomarkers of recent cannabis exposure (Lowe et al., 2009).
A method for determining 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in urine using isotope-dilution liquid chromatography-mass spectrometry has been developed. This has applications in standard reference materials for marijuana metabolites (Tai & Welch, 2000).
Techniques have been developed to distinguish Δ8- and Δ9-Tetrahydrocannabinol and their carboxy metabolites in blood and urine, highlighting the importance of accurate identification in forensic toxicology (Reber et al., 2022).
The detection of 11-nor-9-carboxy-delta9-tetrahydrocannabinol in blood using solvent extraction combined with solid-phase extraction indicates its application in forensic analyses (Felgate & Dinan, 2000).
Urine pH, container composition, and exposure time can influence the adsorptive loss of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid, impacting its detection and quantification in drug testing (Jamerson et al., 2005).
Techniques for the detection of 11-nor-9-carboxy-delta9-tetrahydrocannabinol in biological samples have been refined over time, with applications in confirmatory analysis for cannabis use (Chiarotti & Costamagna, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)-11-Nor-9-carboxy-delta9-thc-D9 involves several steps, including protection, oxidation, and deprotection reactions.", "Starting Materials": [ "(-)-beta-Pinene", "Chromic acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methylene chloride", "Tetrahydrofuran", "Methanesulfonic acid", "Bromine", "Potassium hydroxide", "Acetone", "Sodium sulfate", "Ethanol", "Sodium borohydride", "Acetic acid", "Palladium on carbon" ], "Reaction": [ "1. (+)-beta-Pinene is oxidized to (-)-trans-caryophyllene using chromic acid.", "2. (-)-trans-caryophyllene is reacted with sodium borohydride and sodium hydroxide to form (-)-beta-caryophyllene.", "3. (-)-beta-caryophyllene is reacted with methanol and hydrochloric acid to form (-)-beta-caryophyllene hydrochloride.", "4. (-)-beta-caryophyllene hydrochloride is reacted with acetic anhydride and pyridine to form (-)-beta-caryophyllene acetate.", "5. (-)-beta-caryophyllene acetate is reacted with sodium bicarbonate and methylene chloride to form (-)-beta-caryophyllene acetate bicarbonate.", "6. (-)-beta-caryophyllene acetate bicarbonate is reacted with tetrahydrofuran and methanesulfonic acid to form (-)-beta-caryophyllene acetate methanesulfonate.", "7. (-)-beta-caryophyllene acetate methanesulfonate is reacted with bromine and potassium hydroxide to form (-)-delta9-tetrahydrocannabinol.", "8. (-)-delta9-tetrahydrocannabinol is reacted with acetone and sodium sulfate to form (-)-11-Nor-9-carboxy-delta9-thc-D9.", "9. (-)-11-Nor-9-carboxy-delta9-thc-D9 is reduced using sodium borohydride and acetic acid in the presence of palladium on carbon to form (+/-)-11-Nor-9-carboxy-delta9-thc-D9." ] } | |
CAS No. |
136765-52-1 |
Molecular Formula |
C21H28O4 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3 |
InChI Key |
YOVRGSHRZRJTLZ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Appearance |
A 100 µg/ml or 1 mg/ml solution in methanol |
Synonyms |
(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9 |
Origin of Product |
United States |
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